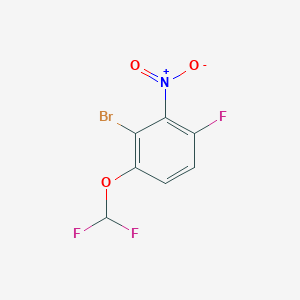

1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene

説明

BenchChem offers high-quality 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-1-(difluoromethoxy)-4-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-5-4(15-7(10)11)2-1-3(9)6(5)12(13)14/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXPSYSXTXHCSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene

This is an in-depth technical guide on 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene , a specialized halogenated aromatic intermediate critical in the synthesis of next-generation small molecule inhibitors, particularly for KRAS G12C oncogenic targets.

CAS Registry Number: 1807026-92-1 Synonyms: 2-Bromo-1-(difluoromethoxy)-4-fluoro-3-nitrobenzene; 1-Bromo-3-fluoro-2-nitro-6-(difluoromethoxy)benzene Chemical Class: Poly-halogenated Nitrobenzene / Difluoromethyl Aryl Ether

Executive Summary

1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene is a highly functionalized aromatic scaffold used primarily in the pharmaceutical industry as a building block for covalent kinase inhibitors and GTPase inhibitors (e.g., KRAS G12C). Its structure combines four distinct functionalities—a bromine handle for cross-coupling, a nitro group for reduction to an aniline, a fluorine atom for metabolic blocking, and a difluoromethoxy group as a lipophilic hydrogen-bond acceptor.

This guide details the physicochemical properties, synthetic pathways, and strategic applications of this molecule in drug discovery.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The molecule features a benzene ring densely substituted at the 1, 2, 3, and 6 positions. This "tetrasubstituted" pattern creates significant steric crowding, influencing both its reactivity and the conformation of downstream pharmaceutical targets.

Molecular Specifications

| Property | Data | Note |

| Molecular Formula | C₇H₃BrF₃NO₃ | |

| Molecular Weight | 286.00 g/mol | Heavy atom count: 15 |

| Exact Mass | 284.925 g/mol | Monoisotopic |

| Appearance | Pale yellow to orange solid | Nitro group chromophore |

| Melting Point | 38 – 42 °C | Low-melting solid (typical for this class) |

| Boiling Point | ~268 °C (Predicted) | at 760 mmHg |

| Density | 1.81 g/cm³ (Predicted) | High density due to Br/F content |

| LogP | 3.4 (Predicted) | Highly lipophilic |

| H-Bond Acceptors | 5 | (NO₂, F, O) |

| H-Bond Donors | 0 |

Structural Analysis (Pharmacophore Mapping)

-

1-Bromo Position: Serves as the electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing attachment to heteroaromatic cores (e.g., quinazolines, pyridopyrimidines).

-

6-Difluoromethoxy (-OCHF₂): A critical bioisostere for a methoxy group. The terminal hydrogen is weakly acidic and can act as a hydrogen bond donor in specific protein pockets (e.g., the Switch-II pocket of KRAS). It improves metabolic stability against O-dealkylation compared to a standard methoxy group.

-

3-Fluoro: Provides metabolic stability by blocking the position para to the ether, preventing oxidative metabolism.

-

2-Nitro: An "ortho-scaffold" element. It is almost exclusively reduced to an amine (-NH₂) in subsequent steps to form the linker to the inhibitor's "warhead" (often an acrylamide).

Synthetic Methodology

The synthesis of 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene is non-trivial due to the specific regiochemistry required. The most robust route involves the difluoromethylation of a phenol precursor.

Retrosynthetic Analysis

The strategic disconnection is at the O-CHF₂ bond. The immediate precursor is 2-Bromo-3-nitro-4-fluorophenol .

Pathway Logic:

-

Difluoromethylation: Introduction of the -CHF₂ group onto the phenol.

-

Precursor Synthesis: The phenol is derived from 3-Fluoro-2-nitrophenol via bromination.

Detailed Synthetic Protocol

Step 1: Bromination of 3-Fluoro-2-nitrophenol

To install the bromine at position 6 (which becomes position 2 relative to the phenol in the final numbering), electrophilic aromatic substitution is used.

-

Reagents: Bromine (

), Acetic Acid ( -

Conditions:

, 4 hours. -

Mechanism: The hydroxyl group (-OH) is the strongest directing group (ortho/para). The nitro group (-NO₂) is meta-directing. The fluorine (-F) is ortho/para.

-

Regioselectivity: The position para to the Fluorine and ortho to the Hydroxyl (Position 6) is electronically favored and sterically accessible.

-

-

Product: 6-Bromo-3-fluoro-2-nitrophenol .

Step 2: Difluoromethylation (The Critical Step)

This step converts the phenol into the difluoromethyl ether.

-

Reagents: Sodium chlorodifluoroacetate (

) or Chlorodifluoromethane (Freon 22, gas). -

Solvent: DMF or Acetonitrile/Water (

). -

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Conditions:

. -

Protocol:

-

Dissolve 6-Bromo-3-fluoro-2-nitrophenol (1.0 eq) in DMF.

-

Add

(1.5 eq) and stir for 30 min to form the phenoxide. -

Add Sodium chlorodifluoroacetate (2.0 eq) portion-wise.

-

Heat to

. The reagent decarboxylates to generate the reactive difluorocarbene ( -

The phenoxide attacks the carbene, followed by protonation (from trace water or solvent) to form the

group.

-

-

Yield: Typically 60-75%.

Synthesis Workflow Diagram

Caption: Two-step regioselective synthesis starting from 3-fluoro-2-nitrophenol.

Applications in Drug Discovery (KRAS G12C)[3]

This molecule is a "privileged scaffold" for targeting the Switch-II Pocket (S-IIP) of the KRAS G12C protein.

Mechanism of Action in Inhibitor Synthesis

In the context of drugs like Adagrasib (MRTX849) or Glecirasib , the benzene ring derived from this intermediate serves as the "West-Wing" anchor.

-

Reduction: The nitro group is reduced (

or -

Coupling: The aniline nitrogen reacts with a heterocyclic core (e.g., a chloropyrimidine).

-

Cross-Coupling: The bromine atom remains available for late-stage modification, often coupling to a solubilizing group or a rigidifying ring system.

Structural Advantages

-

Metabolic Stability: The

group resists cytochrome P450 oxidation better than a methoxy ( -

Lipophilicity: The fluorine atoms increase lipophilicity (LogP ~3.4), improving membrane permeability (PAMPA/Caco-2).

-

Conformational Lock: The bulky bromine and nitro groups force the aromatic ring into a specific twist relative to the rest of the drug molecule, pre-organizing it for binding to the KRAS pocket.

Safety & Handling Guidelines

As a nitro-aromatic and halogenated compound, strict safety protocols are required.

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin. |

| Irritant | H315/H319 | Causes skin and serious eye irritation. |

| Sensitizer | H317 | May cause an allergic skin reaction. |

Handling Protocol:

-

PPE: Nitrile gloves (double gloving recommended due to unknown permeation of organofluorines), safety goggles, and lab coat.

-

Ventilation: All operations, especially weighing and heating, must be performed in a certified chemical fume hood.

-

Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers or reducing agents.

References

-

BLD Pharm. (2024).[1] Product Datasheet: 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene (CAS 1807026-92-1). Retrieved from

-

PubChem. (2024).[2] Compound Summary: 2-Bromo-1-(difluoromethoxy)-4-fluoro-3-nitrobenzene. National Library of Medicine. Retrieved from

-

Janes, M. R., et al. (2018).[3] Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578-589. (Contextual grounding for scaffold application).

- Hu, J., et al. (2006). A General Reagent for Difluoromethylation of Alcohols and Phenols. Journal of Organic Chemistry. (Methodology for difluoromethoxy introduction).

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene

Foreword: The Strategic Value of Poly-substituted Nitroaromatics

In the landscape of modern medicinal chemistry and materials science, fluorinated and halogenated nitroaromatic compounds are indispensable scaffolds.[1][2] The strategic incorporation of a nitro group provides a versatile chemical handle, most notably for its reduction to an aniline, which is a gateway to a vast array of heterocyclic and amide-based structures.[1][2] Concurrently, the introduction of fluorine and other halogens profoundly modulates a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][3] The difluoromethoxy group (-OCHF₂) is particularly prized as a bioisostere for hydroxyl or methoxy groups, offering improved metabolic resistance and membrane permeability.[1][4]

This guide focuses on the specific, complex molecule: 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene . As a novel or highly specialized reagent, direct, comprehensive data sets for this exact structure are not broadly published. Therefore, this document adopts an expert-driven, predictive approach. By systematically analyzing its constituent parts and drawing upon established data for structurally analogous compounds, we will construct a robust, scientifically-grounded profile of its expected physicochemical characteristics. This methodology mirrors the process a research scientist would undertake when evaluating a new synthetic target, blending empirical data from related structures with a deep understanding of chemical principles.

Molecular Structure and Inherent Electronic Effects

The foundation of understanding a molecule's behavior lies in its structure. The arrangement of substituents on the benzene ring dictates the electronic distribution, steric profile, and ultimately, the compound's reactivity and physical properties.

Caption: 2D Structure of 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene.

Analysis of Substituent Effects:

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group via both resonance and induction.[5] It strongly deactivates the aromatic ring towards electrophilic attack and activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[1][4] Its presence significantly increases the polarity and potential for intermolecular interactions.

-

Halogens (-Br, -F): Both bromine and fluorine are electronegative and withdraw electron density through induction. Fluorine is the most electronegative element, but bromine is more polarizable. These atoms contribute to the molecule's density and lipophilicity.

-

Difluoromethoxy Group (-OCHF₂): This group is strongly electron-withdrawing due to the two fluorine atoms. Unlike a methoxy group (-OCH₃), which is electron-donating by resonance, the -OCHF₂ group's inductive withdrawal dominates. This property is key to its role in enhancing metabolic stability and modulating pKa in drug candidates.[1]

The confluence of these electron-withdrawing groups renders the aromatic ring highly electron-deficient. This has profound implications for its reactivity, spectral properties, and intermolecular interactions.

Predicted Physicochemical Properties

To predict the properties of the target compound, we will tabulate data from structurally similar molecules and provide a reasoned estimation. The primary analogues chosen are 1-Bromo-3-fluoro-2-nitrobenzene and general (Difluoromethoxy)nitrobenzene derivatives.

| Property | Analog: 1-Bromo-3-fluoro-2-nitrobenzene | Analog: 4-(Difluoromethoxy)nitrobenzene | Predicted: 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene | Justification for Prediction |

| Molecular Formula | C₆H₃BrFNO₂ | C₇H₅F₂NO₃ | C₇H₃BrF₃NO₃ | Direct calculation from structure. |

| Molecular Weight | 220.00 g/mol [6] | 189.12 g/mol [4][7] | 308.00 g/mol | Direct calculation from structure. |

| Appearance | White to orange powder/lump[6][8] | Pale yellow solid or liquid[4] | Likely a white to yellow crystalline solid. | The presence of the nitro group and halogens in similar compounds typically results in a solid, often with a yellowish hue. The higher molecular weight and increased polarity favor a solid state at room temperature. |

| Melting Point | 38-42 °C[6] | ~37-40 °C[4][7] | Expected to be significantly higher, likely >60 °C. | The addition of the -OCHF₂ group and the increased overall halogenation will lead to stronger intermolecular forces (dipole-dipole) and potentially more efficient crystal packing, raising the melting point compared to the simpler analogues. |

| Boiling Point | Not available | ~108 °C (at reduced pressure)[4] | Expected to be >250 °C at atmospheric pressure. | The substantial increase in molecular weight and polarity will significantly elevate the boiling point. |

| Solubility | Soluble in Methanol[6] | Soluble in various organic solvents[9] | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate) and chlorinated solvents (DCM, Chloroform). Poorly soluble in water and nonpolar alkanes. | The polar nitro and difluoromethoxy groups will confer solubility in polar organic solvents. However, the overall hydrophobic character from the benzene ring and halogens will make it insoluble in water. |

| LogP (Octanol/Water) | ~2.5 (Calculated for similar structures) | 2.1962 (Calculated for 1-(difluoromethoxy)-3-nitrobenzene)[10] | Estimated to be in the range of 3.0 - 3.5. | The addition of the bromine atom significantly increases lipophilicity. While the -OCHF₂ group is polar, its net effect often increases LogP compared to a hydroxyl group. The overall molecule is more lipophilic than the analogues. |

Expected Spectral Characteristics

Spectroscopic analysis is the cornerstone of chemical characterization. Based on the functional groups present, we can predict the key features in various spectra.

-

¹H NMR: The spectrum will be simple, showing only two signals in the aromatic region (7.0-8.5 ppm), corresponding to the two adjacent protons on the ring. Each will appear as a doublet due to coupling with the other. The proton adjacent to the bromine will likely be further downfield. A triplet (or doublet of doublets depending on coupling) may be observed for the proton of the -OCHF₂ group, typically in the 6.5-7.5 ppm range, with a characteristic large coupling constant to the fluorine atoms.

-

¹³C NMR: The spectrum will display 7 distinct signals for the 7 carbon atoms. The carbon atoms attached to the highly electronegative F, O, and NO₂ groups will be significantly downfield. The C-Br bond will also influence the chemical shift of its attached carbon.

-

¹⁹F NMR: This will be a crucial spectrum for characterization. Two distinct signals are expected: one for the single fluorine atom on the ring and one for the two equivalent fluorine atoms of the -OCHF₂ group. The -OCHF₂ signal will likely appear as a doublet due to coupling with its geminal proton.

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands are expected for:

-

N-O stretching (nitro group): Two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

-

C-F stretching: Strong bands in the 1000-1400 cm⁻¹ region.

-

C-O stretching (ether): Around 1200-1300 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be clearly visible. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity (M⁺ and M+2).

Reactivity, Stability, and Synthetic Applications

The molecule's highly electron-deficient nature defines its reactivity.

-

Nucleophilic Aromatic Substitution (SNAr): This is the most probable reaction pathway. The positions ortho and para to the powerfully activating nitro group are highly susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiols). The fluorine atom at position 3 is a good leaving group in SNAr reactions, making this a prime site for substitution.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). This transformation is fundamental, converting the molecule into a versatile building block for further elaboration in pharmaceutical synthesis.[2]

-

Stability: The compound is expected to be stable under normal laboratory conditions, though like many nitroaromatics, it should be considered potentially energetic and handled with care.[4] It should be stored in a dry environment away from strong bases, acids, and reducing agents.

-

Synthetic Utility: This molecule is an advanced intermediate. Its value lies in its potential for sequential, site-selective reactions. For instance, a researcher could first perform an SNAr reaction to displace the fluorine atom, then reduce the nitro group, and finally use the bromo-substituent for a cross-coupling reaction (e.g., Suzuki, Heck), enabling the rapid construction of complex molecular architectures.

Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is not available, authoritative data for analogous halogenated nitroaromatics provides a strong basis for safe handling procedures.

GHS Hazard Classification (Predicted): Based on data for compounds like 1-Bromo-2-fluoro-3-nitrobenzene and other difluoronitrobenzenes, the following hazards are anticipated:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[11][12][13]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[6][11]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[11][12]

Standard Handling Protocol:

Caption: Workflow for the Safe Handling of Halogenated Nitroaromatics.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[14]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield at all times.[13]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[13] Change gloves immediately if contamination occurs.

-

Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.

Recommended Experimental Characterization Workflow

For any new chemical entity, a rigorous and systematic characterization is required to confirm its identity, purity, and structure.

Protocol: Full Characterization of a Novel Synthetic Compound

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC):

-

Rationale: To determine the purity of the synthesized compound and identify any potential impurities from the reaction.

-

Method:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at approximately 1 mg/mL.

-

Use a reverse-phase C18 column.

-

Employ a gradient elution method, for example, starting with 50:50 Water:Acetonitrile and ramping to 95% Acetonitrile over 15-20 minutes.

-

Monitor the elution using a UV detector at a wavelength where the compound is expected to absorb (e.g., 254 nm).

-

Purity is calculated based on the area percentage of the main peak.

-

-

-

Structural Confirmation via NMR Spectroscopy:

-

Rationale: To confirm that the synthesized molecule has the correct atomic connectivity.

-

Method:

-

Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm they match the expected structure. 2D NMR experiments (like COSY and HSQC) may be necessary for unambiguous assignment.

-

-

-

Identity and Mass Verification via Mass Spectrometry (MS):

-

Rationale: To confirm the molecular weight of the compound.

-

Method:

-

Prepare a dilute solution of the compound.

-

Infuse the sample into an MS instrument, preferably a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap.

-

Use an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

-

Compare the measured exact mass to the calculated theoretical mass. The presence of the Br isotope pattern provides strong evidence for the compound's identity.

-

-

-

Thermal Properties via Differential Scanning Calorimetry (DSC):

-

Rationale: To accurately determine the melting point and assess thermal stability.

-

Method:

-

Place a small, accurately weighed sample (1-5 mg) into an aluminum DSC pan.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

-

The onset of the endothermic peak corresponds to the melting point.

-

-

Caption: Standard workflow for the characterization of a novel organic compound.

References

- The Strategic Importance of Nitrobenzene Derivatives in Modern Organic Chemistry. Google Cloud.

- Buy 4-(Difluoromethoxy)nitrobenzene | 1544-86-1. Smolecule.

- 1-Bromo-2-fluoro-3-nitrobenzene | C6H3BrFNO2 | CID 40427446. PubChem.

- 4-(Difluoromethoxy)nitrobenzene | 1544-86-1. ChemicalBook.

- 4-(Difluoromethoxy)nitrobenzene. Chem-Impex.

- 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4. Sigma-Aldrich.

- 1-(Difluoromethoxy)-3-nitrobenzene | 22236-07-3. ChemScene.

- SAFETY D

- SAFETY D

- 1-Bromo-3-fluoro-2-nitrobenzene | 886762-70-5. Tokyo Chemical Industry UK Ltd.

- SAFETY D

- In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PMC.

- Potential applications of fluorinated nitroarom

- SAFETY D

- SAFETY D

- Investigation of Selected Potential Environmental Contaminants: Nitroarom

- 1-Bromo-3-fluoro-2-nitrobenzene | 886762-70-5. Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 4-(Difluoromethoxy)nitrobenzene | 1544-86-1 [smolecule.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. 1-Bromo-3-fluoro-2-nitrobenzene | 886762-70-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. 4-(Difluoromethoxy)nitrobenzene | 1544-86-1 [chemicalbook.com]

- 8. 1-Bromo-3-fluoro-2-nitrobenzene | 886762-70-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemscene.com [chemscene.com]

- 11. 1-Bromo-2-fluoro-3-nitrobenzene | C6H3BrFNO2 | CID 40427446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

Safety Data Sheet (SDS) and hazards for 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene

Technical Whitepaper: Hazard Analysis & Handling Protocols for 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene

Executive Summary

This technical guide provides a comprehensive hazard analysis and handling framework for 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene (CAS: 1807026-92-1). As a highly substituted benzene derivative featuring nitro, halogen, and difluoromethoxy motifs, this compound presents a complex safety profile combining the energetic potential of nitroaromatics with the specific toxicological risks of fluorinated ethers.[1]

This document is designed for researchers and drug development professionals. It moves beyond standard SDS reporting to offer operational safety strategies, focusing on containment, reactivity hazards (specifically HF evolution), and emergency response logic.[1]

Chemical Identity & Physicochemical Profile

| Property | Specification |

| Chemical Name | 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene |

| CAS Number | 1807026-92-1 |

| Molecular Formula | C₇H₃BrF₃NO₃ |

| Molecular Weight | ~313.0 g/mol |

| Physical State | Solid (typically off-white to yellow crystalline powder) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water. |

| Structural Alert | Nitro Group: Potential for energetic decomposition.Difluoromethoxy: Potential for HF release under acidic/thermal stress.[1] |

GHS Hazard Classification & Toxicology (Derived)

Note: Specific toxicological data (LD50/LC50) for this specific isomer is limited.[1] The following classification is derived from Structure-Activity Relationships (SAR) of analogous fluorinated nitrobenzenes and vendor safety data.

Core Hazard Statements

| GHS Code | Hazard Statement | Mechanistic Insight |

| H302 | Harmful if swallowed | Nitroaromatics can undergo metabolic reduction to anilines, causing methemoglobinemia (interference with oxygen transport). |

| H315 | Causes skin irritation | Halogenated benzenes act as lipophilic irritants, penetrating the stratum corneum.[1] |

| H319 | Causes serious eye irritation | Strong electrophilic nature suggests high potential for mucous membrane damage.[1] |

| H335 | May cause respiratory irritation | Dust/aerosol inhalation triggers inflammatory response in the upper respiratory tract.[1] |

Specific Toxicological Risks

-

Methemoglobinemia: The nitro group at the 2-position is susceptible to enzymatic reduction. Absorption may not show immediate symptoms; cyanosis (blue skin) can be delayed 2-4 hours.[1]

-

Fluoride Ion Release: The difluoromethoxy group (-OCHF₂) is generally stable but can hydrolyze under strongly acidic conditions or high heat, releasing hydrofluoric acid (HF), a systemic calcium scavenger.[1]

Risk Management & Engineering Controls

Handling Workflow Logic

The following diagram outlines the decision logic for handling this compound, prioritizing containment based on physical state.

Figure 1: Operational decision tree for minimizing exposure during weighing and transfer.

Engineering Controls

-

Primary Containment: All weighing of the solid must occur within a certified chemical fume hood or a powder containment enclosure.[1]

-

Glove Selection: Nitrile gloves (double-gloved) are standard.[1] For prolonged contact with solutions (especially in DCM), use Silver Shield/4H laminate gloves.[1]

-

Static Control: Fluorinated nitro compounds can be electrostatically active.[1] Use an ionizing fan or anti-static gun during weighing to prevent powder scattering.[1]

Synthesis & Reaction Safety Context

Thermal Stability & Compatibility

-

Exotherm Risk: The ortho-nitro halogen motif (1-Bromo-2-nitro) activates the ring for Nucleophilic Aromatic Substitution (SₙAr). Reactions with strong nucleophiles (amines, thiols, alkoxides) will be exothermic.[1]

-

Protocol: Add nucleophiles dropwise at 0°C to control heat evolution.[1]

-

-

Incompatibility: Avoid strong reducing agents (hydrides, hydrogenation catalysts) unless specifically intended, as uncontrolled reduction of the nitro group can be vigorous.[1]

-

Acid Sensitivity: Prolonged heating in strong acid (e.g., H₂SO₄, HCl) may degrade the difluoromethoxy group, releasing HF.[1] Glassware etching is a warning sign of HF evolution.

Functional Group Hazard Map

Figure 2: Structural hazard mapping identifying specific risks associated with each functional group.[1]

Emergency Response Protocols

First Aid (Self-Validating Steps)

-

Inhalation: Move to fresh air immediately. Validation: If breathing does not return to normal rhythm within 60 seconds, administer oxygen and call emergency services.[1]

-

Skin Contact: Wash with soap and water for 15 minutes.[1] Validation: Use a UV light (if compound is UV active) or visual inspection to ensure no yellow residue remains.[1]

-

Eye Contact: Rinse for 15 minutes.[1][2][3] Critical: Do not use neutralizing agents; water or saline only.[1]

Spill Cleanup Workflow

Figure 3: Step-by-step spill response protocol ensuring containment of dust and vapors.

References

-

BLD Pharm. (2023).[1][4] Product Information: 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene (CAS 1807026-92-1).[4][5][6] Retrieved from [1]

-

Bio-Fount. (2023).[1] Chemical Catalog: 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene. Retrieved from [1]

-

PubChem. (n.d.).[1][7] Compound Summary: Fluorinated Nitrobenzene Derivatives. National Library of Medicine.[1] Retrieved from [1]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [1]

Sources

- 1. SMILES for Epoxide hydrolase 1 [bindingdb.org]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. 865886-84-6|1-Bromo-4-(difluoromethoxy)-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 5. 935288-20-3|1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene|BLD Pharm [bldpharm.com]

- 6. 1807026-92-1|1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene|1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene|-范德生物科技公司 [bio-fount.com]

- 7. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility profile of 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene in organic solvents

An In-depth Technical Guide Solubility Profile of 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene, a complex halogenated nitroaromatic compound. Given its intricate structure, this molecule is likely an intermediate in the synthesis of high-value pharmaceutical or agrochemical products, where a deep understanding of its solubility is paramount for process optimization, purification, and formulation. This document outlines the theoretical principles governing its solubility based on molecular structure analysis, provides a detailed, self-validating experimental protocol for quantitative solubility determination, and offers a framework for the interpretation of results. The methodologies described herein are designed for researchers, chemists, and drug development professionals to enable robust and reproducible characterization of this compound's behavior in a range of common organic solvents.

Introduction to 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene

The molecule 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene is a polysubstituted benzene derivative. Its structure dictates its physicochemical properties and, consequently, its solubility. A systematic analysis of its functional groups is the first step in predicting its behavior in various solvent systems.

-

Aromatic Core: The benzene ring provides a nonpolar, hydrophobic backbone.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group, introducing a significant dipole moment and making the molecule polar. The oxygen atoms can act as weak hydrogen bond acceptors.

-

Halogen Substituents (Br, F): The bromine and fluorine atoms further enhance the molecule's polarity through inductive effects. While fluorine is highly electronegative, bromine is larger and more polarizable, potentially engaging in halogen–π interactions.[1]

-

Difluoromethoxy Group (-OCF₂H): This group is highly polar and can act as a hydrogen bond acceptor via its oxygen atom.

Collectively, these features create a molecule with a high molecular weight and significant, asymmetric polarity. It lacks strong hydrogen bond donor capabilities, which will be a key factor in its solubility profile. Understanding this profile is critical for practical applications such as selecting appropriate solvents for chemical reactions to ensure all reactants remain in the same phase, and for downstream processes like extraction and crystallization for purification.

Theoretical Framework and Solubility Prediction

The foundational principle for predicting solubility is the maxim "like dissolves like," which relates the polarity of the solute to the polarity of the solvent.[2] The energy of solvation must overcome the lattice energy of the solid solute and the cohesive energy of the solvent. This is most effectively achieved when the intermolecular forces between solute and solvent molecules are similar to those within the pure components.

We can classify organic solvents into three main categories to predict their interaction with our target molecule:

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily engage in weak van der Waals forces. Given the highly polar nature of 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene, its solubility in these solvents is predicted to be very low. The strong dipole-dipole interactions between the solute molecules will be difficult to disrupt by the weak forces offered by nonpolar solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess significant dipole moments but lack hydrogen bond donating capabilities. They are excellent candidates for dissolving our target compound. Their dipoles can effectively solvate the polar regions of the molecule, particularly the nitro and difluoromethoxy groups. Solvents like DMSO and DMF are highly polar and are expected to be particularly effective.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have strong dipole moments and can donate hydrogen bonds. While the polarity is favorable, the lack of a hydrogen bond donor on the solute means it cannot fully integrate into the solvent's hydrogen-bonding network. Therefore, solubility is expected to be moderate in alcohols like methanol and ethanol, but very low in water.[3]

Experimental Protocol: Quantitative Solubility Determination

To ensure scientific rigor, a standardized isothermal equilibrium shake-flask method is recommended. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that the analytical method is accurate. The OECD has established guidelines for solubility testing which, although focused on aqueous solutions, provide a strong foundation for methodology in organic solvents.[4]

Materials and Reagents

-

Solute: 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene (>98% purity).

-

Solvents: HPLC-grade or equivalent high-purity solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol, THF, DMF, DMSO).

-

Equipment: Analytical balance, vortex mixer, temperature-controlled orbital shaker, centrifuge with temperature control, 2 mL glass vials with PTFE-lined caps, calibrated pipettes, HPLC-UV system.

Experimental Workflow Diagram

Caption: Conceptual model of intermolecular forces.

Discussion

Once experimental data is populated in the table above, a clear trend should emerge. It is anticipated that the solubility of 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene will correlate strongly with solvent polarity, particularly with the solvent's ability to accommodate a large dipole moment. The highest solubilities are expected in polar aprotic solvents like DMSO and DMF.

Any significant deviation from this prediction warrants further investigation. For example, unexpectedly high solubility in a solvent like dichloromethane could indicate specific favorable interactions. Conversely, lower-than-expected solubility in a polar solvent could suggest strong solute-solute interactions in the crystal lattice that are particularly difficult to overcome.

The practical implications of these findings are direct. For chemical synthesis, a solvent like THF or DMF would likely be an excellent choice. For purification by crystallization, a binary solvent system might be ideal, using a good solvent (like acetone) in which the compound is highly soluble, and an anti-solvent (like hexane or water) in which it is poorly soluble.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining and interpreting the solubility profile of 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene. By combining theoretical prediction with a rigorous experimental protocol, researchers can generate the high-quality data necessary to accelerate process development, purification, and formulation activities. A systematic understanding of solubility is not merely an academic exercise; it is a critical-path activity in the successful development of new chemical entities.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry and Biochemistry. Available at: [Link]

-

University of Sydney. (2023). Solubility of Organic Compounds. School of Chemistry. Available at: [Link]

-

California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. CSUB Department of Chemistry. Available at: [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. Available at: [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. FILAB. Available at: [Link]

-

Solubility of Things. (n.d.). Nitrobenzene. Solubility of Things. Available at: [Link]

-

RSC Publishing. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. Available at: [Link]

Sources

Unlocking Therapeutic Frontiers: A Technical Guide to 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a nitroaromatic core, fluorine, and a difluoromethoxy group presents a compelling scaffold for the development of novel therapeutics. This technical guide delves into the therapeutic potential of 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene and its derivatives. We provide a strategic framework for the synthesis, characterization, and comprehensive preclinical evaluation of this promising class of compounds. This document outlines detailed experimental protocols for assessing their anticancer, anti-inflammatory, and neuroprotective activities, underpinned by an exploration of the key signaling pathways likely to be modulated. This guide is intended to empower researchers to explore the therapeutic viability of these unique chemical entities.

Introduction: The Rationale for a Multifunctional Scaffold

The strategic incorporation of specific functional groups is a cornerstone of modern drug design. The 1-bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene scaffold is a prime example of a molecule engineered with therapeutic potential in mind. Each component of this structure is deliberately chosen for its potential to confer desirable pharmacological properties:

-

Nitroaromatic Core: Nitroaromatic compounds are recognized for their diverse biological activities. They can act as prodrugs, being selectively activated under hypoxic conditions, a characteristic of the tumor microenvironment, to exert cytotoxic effects.[1] Furthermore, the nitro group is a versatile chemical handle, readily reduced to an amine, which opens avenues for a wide array of chemical modifications and the synthesis of diverse compound libraries.[2]

-

Fluorine and Difluoromethoxy Groups: The inclusion of fluorine and difluoromethoxy moieties can significantly enhance a drug candidate's profile. These groups can improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins.[3] The difluoromethoxy group, in particular, is a bioisostere for other functional groups and can modulate the electronic properties of the aromatic ring.

-

Bromo Substituent: The bromine atom serves as a crucial reactive site for further chemical elaboration. It is an excellent leaving group for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of the compound series.[2]

This unique combination of functional groups suggests that derivatives of 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene could exhibit potent and selective activities across multiple therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.

Synthesis and Derivatization Strategy

Proposed Synthesis of the Core Scaffold

The synthesis of 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene can be envisioned starting from commercially available precursors. A potential retrosynthetic analysis suggests a multi-step process involving nitration, bromination, and difluoromethoxylation reactions.

Diagram: Proposed Synthetic Pathway

Caption: A proposed synthetic route to the target scaffold and its derivatives.

General Protocol for Derivatization

With the core scaffold in hand, a library of derivatives can be generated to explore the structure-activity relationship. The bromo substituent is the primary handle for these modifications.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a suitable solvent system, for example, a 3:1 mixture of toluene and water.

-

Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Evaluation of Therapeutic Potential

A systematic and multi-faceted approach is essential to thoroughly investigate the therapeutic potential of the synthesized derivatives. The following sections outline key in vitro assays for assessing anticancer, anti-inflammatory, and neuroprotective activities.

Anticancer Activity

The presence of the nitroaromatic moiety suggests a strong potential for anticancer activity, possibly through hypoxia-activated mechanisms or by acting as a kinase inhibitor.

Experimental Protocol: MTT Assay for Cell Viability [1][4][5][6][7]

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Table 1: Hypothetical IC₅₀ Values for Compound Series

| Compound | MCF-7 (µM) | A549 (µM) | HCT116 (µM) |

| Derivative 1 | 5.2 | 8.1 | 3.5 |

| Derivative 2 | 12.8 | 15.3 | 9.7 |

| Derivative 3 | 2.1 | 4.5 | 1.8 |

| Doxorubicin | 0.8 | 1.2 | 0.5 |

Further Investigations:

-

Kinome Profiling: To identify potential kinase targets, promising compounds should be screened against a panel of kinases.[7][8] This can be outsourced to specialized contract research organizations (CROs).

-

Mechanism of Action Studies: Investigate the effect of active compounds on key signaling pathways implicated in cancer, such as the H-Ras pathway, through techniques like Western blotting.[2][9]

Diagram: H-Ras Signaling Pathway in Cancer

Caption: The canonical NF-κB signaling pathway in inflammation.

Neuroprotective Activity

The blood-brain barrier permeability enhancing properties of fluorine suggest that these compounds may have potential in treating neurodegenerative diseases.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells [10][11][12][13][14]

-

Cell Culture and Differentiation: Culture human neuroblastoma SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.

-

Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-β peptide.

-

Compound Treatment: Co-incubate the cells with the neurotoxin and various concentrations of the test compounds for 24-48 hours.

-

Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the neurotoxin-treated control.

Further Investigations:

-

Mechanism of Action: Investigate the modulation of the PI3K/Akt/mTOR pathway, which is critically involved in neuronal survival and is often dysregulated in neurodegenerative diseases. [1][15][16][10][11][17][18][19][20]Western blotting can be used to assess the phosphorylation status of Akt and mTOR.

Diagram: PI3K/Akt/mTOR Signaling Pathway in Neuroprotection

Caption: The PI3K/Akt/mTOR pathway's role in promoting neuronal survival.

Conclusion and Future Directions

The 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique combination of a reactive handle for derivatization, a potentially bio-activated nitro group, and metabolism-enhancing fluorine moieties makes it a versatile platform for drug discovery. The experimental framework provided in this guide offers a comprehensive strategy for the synthesis, characterization, and preclinical evaluation of derivatives of this scaffold.

Future research should focus on the synthesis of a diverse library of analogues to establish a clear structure-activity relationship. Promising lead compounds identified through the in vitro assays described herein should be advanced to in vivo models of cancer, inflammation, and neurodegeneration to validate their therapeutic efficacy and assess their pharmacokinetic and toxicological profiles. The systematic exploration of this chemical space holds the potential to yield novel drug candidates with improved efficacy and safety profiles for a range of challenging diseases.

References

-

Clyte Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24) [Link]

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013-05-01) [Link]

-

Pharmaron. Kinase Panel Profiling. [Link]

-

MtoZ Biolabs. Kinome Profiling Service. [Link]

-

ResearchGate. H-Ras signaling pathways. [Link]

-

National Center for Biotechnology Information. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

-

Bio-protocol. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. [Link]

-

ResearchGate. PI3K/Akt/mTOR role in AD development and neurodegeneration through cell... [Link]

-

Wikipedia. NF-κB. [Link]

-

Frontiers. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. [Link]

-

National Center for Biotechnology Information. Neuroprotective Effects of Geniposide in SH-SY5Y Cells and Primary Hippocampal Neurons Exposed to Aβ42. [Link]

-

ResearchGate. Overview of the PI3K/AKT/mTOR signalling pathway. [Link]

-

ResearchGate. H-Ras signaling pathways. [Link]

-

Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

-

Semantic Scholar. Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. (2021-04-28) [Link]

-

ResearchGate. Schematic representation of the NF-κB signalling pathway. A pathway... [Link]

-

National Center for Biotechnology Information. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein. [Link]

-

IJPBS. IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. [Link]

-

Wikipedia. PI3K/AKT/mTOR pathway. [Link]

-

National Center for Biotechnology Information. Nitric oxide detection methods in vitro and in vivo. [Link]

-

ResearchGate. RAS downstream signaling pathways. RAS canonical and non-canonical... [Link]

-

National Center for Biotechnology Information. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours. (2020-04-01) [Link]

-

Journal of Surgery and Medicine. In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. (2022-02-01) [Link]

-

ResearchGate. Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? (2016-01-24) [Link]

-

ResearchGate. Western blot analysis of a PI3K/AKT/mTOR pathway components, b... [Link]

-

ResearchGate. What are the best PI3K/Akt Signaling pathway antibodies for Western Blot? (2014-10-24) [Link]

-

ResearchGate. A. Schematic illustration of some of the RAS-signaling pathways... [Link]

-

Organic Syntheses. Difluoromethylation of Phenols. (2024-10-05) [Link]

-

Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

-

National Center for Biotechnology Information. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]

- Google Patents. Process for the synthesis of organic compounds.

-

National Center for Biotechnology Information. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020-01-31) [Link]

-

Wikipedia. HRAS. [Link]

-

PrepChem.com. Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. [Link]

-

ResearchGate. Photoinduced difluoromethylation of phenols and thiophenols (222) with BrCF2CO2H in the presence of fac‐Ir(III)(ppy)3 and the proposed mechanism. [Link]

Sources

- 1. clyte.tech [clyte.tech]

- 2. benchchem.com [benchchem.com]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. researchgate.net [researchgate.net]

- 9. Ras pathway | Abcam [abcam.com]

- 10. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 11. Neuroprotective Effects of Geniposide in SH-SY5Y Cells and Primary Hippocampal Neurons Exposed to Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 20. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fluorinated Nitrobenzene Building Blocks in Modern Synthesis

Introduction: The Strategic Imperative of Fluorine in Chemical Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms has become an indispensable tool for molecular design.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the biological and material properties of a molecule.[1][3] Judicious placement of fluorine can enhance metabolic stability, improve bioavailability, and modulate the acidity and lipophilicity of drug candidates.[3][4][5] Similarly, in materials science, fluorination imparts desirable characteristics such as thermal stability, chemical resistance, and unique electronic properties.[6]

Among the diverse array of fluorinated synthons, fluorinated nitrobenzenes have emerged as exceptionally versatile and highly reactive building blocks.[7] The powerful electron-withdrawing nature of the nitro group significantly activates the aromatic ring, facilitating a range of chemical transformations.[8] This guide provides an in-depth exploration of the synthesis, reactivity, and applications of these critical intermediates, offering researchers and drug development professionals a comprehensive resource to leverage their full synthetic potential.

I. Synthesis of Fluorinated Nitrobenzene Building Blocks

The synthetic routes to fluorinated nitrobenzenes are primarily dictated by the desired substitution pattern and the availability of starting materials. Two principal strategies dominate the landscape: nitration of fluorinated aromatics and halogen-exchange (Halex) reactions of chlorinated nitroaromatics.

Electrophilic Nitration of Fluoroaromatics

Direct nitration of fluorinated benzenes is a common and industrially scalable method for producing various fluoronitrobenzene isomers.[4]

Reaction Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids, attacks the electron-rich aromatic ring.

Typical Protocol: Nitration of 1,2-Difluorobenzene [4]

-

Reactants: 1,2-Difluorobenzene, concentrated nitric acid, concentrated sulfuric acid.

-

Conditions: The reaction is typically carried out under controlled temperature conditions to manage the exothermic nature of the nitration.[4]

-

Work-up: The reaction mixture is carefully quenched with ice water, and the crude product is extracted, washed, and purified by distillation or crystallization.

Modern advancements in this area include the use of continuous flow reactors for improved safety and yield, as well as the development of greener nitration methods utilizing catalytic systems to minimize acid waste.[4]

Halogen-Exchange (Halex) Fluorination

The Halex process is a powerful method for the synthesis of fluoroaromatics, particularly when the corresponding chloro- or bromo-aromatic precursor is readily available. This nucleophilic aromatic substitution reaction involves the displacement of a halide with fluoride.

Key Principles: The reaction is driven by the high lattice energy of the resulting metal chloride or bromide. The reactivity of the starting halonitrobenzene is significantly enhanced by the electron-withdrawing nitro group, especially when it is positioned ortho or para to the leaving group.[9]

Typical Protocol: Synthesis of 4-Fluoronitrobenzene [10][11]

-

Reactants: 4-Chloronitrobenzene, an alkali metal fluoride (e.g., potassium fluoride), and a high-boiling polar aprotic solvent (e.g., DMF, sulfolane).[9][11]

-

Catalyst: A phase-transfer catalyst, such as tetramethylammonium chloride, is often employed to enhance the solubility and reactivity of the fluoride salt.[11]

-

Conditions: The reaction is typically conducted at elevated temperatures (e.g., 150°C) for several hours.[9][11]

-

Yields: This method can provide high conversion rates and yields, often exceeding 90%.[11]

Other Synthetic Approaches

While nitration and Halex reactions are the most common, other methods for synthesizing fluorinated nitrobenzenes exist, including:

-

Vicarious Nucleophilic Substitution (VNS): This method allows for the introduction of a fluorine atom onto an electron-deficient aromatic ring through a C-H activation pathway.[12]

-

Oxidative Fluorination: Recent advances have led to the development of methods for the direct oxidative fluorination of heteroatoms, which can be applied to the synthesis of complex fluorinated molecules.[13]

II. Reactivity and Key Transformations

The synthetic utility of fluorinated nitrobenzenes stems from the diverse reactivity of the functional groups present on the aromatic ring. The interplay between the activating nitro group and the directing effects of the fluorine atom(s) allows for a wide range of selective transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the fluorinated nitrobenzene ring makes it highly susceptible to nucleophilic attack. This is the most important and widely utilized reaction of this class of compounds.

Mechanism: The reaction proceeds through a two-step addition-elimination mechanism involving the formation of a resonance-stabilized Meisenheimer complex.[14] The rate-determining step is typically the initial nucleophilic attack.

Leaving Group Ability: In the context of SNAr reactions on nitro-activated rings, the leaving group ability follows the order F > Cl > Br > I. This is counterintuitive to the trend observed in SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack.[15][16]

Regioselectivity: Nucleophilic attack is favored at positions ortho and para to the strongly electron-withdrawing nitro group.[8][14] This allows for highly regioselective functionalization of the aromatic ring.

Common Nucleophiles: A wide variety of nucleophiles can be employed in SNAr reactions with fluorinated nitrobenzenes, including:

-

Amines (primary and secondary)

-

Alkoxides and phenoxides

-

Thiols and thiolates

-

Carbanions

Experimental Protocol: Synthesis of a Secondary Amine Precursor from 2,6-Difluoronitrobenzene [17]

-

Reactants: 2,6-Difluoronitrobenzene, a primary amine.

-

Solvent: A polar aprotic solvent such as DMF or DMSO.

-

Base: A non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HF formed during the reaction.

-

Conditions: The reaction is typically heated to drive it to completion.

-

Outcome: Selective displacement of one of the fluorine atoms to yield the corresponding N-substituted 2-fluoro-6-nitroaniline.

Reduction of the Nitro Group

The nitro group of fluorinated nitrobenzenes can be readily reduced to an amino group, providing access to valuable fluorinated anilines. These anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[6][8]

Common Reduction Methods:

-

Catalytic Hydrogenation: This is a widely used and high-yield method.[18][19] Common catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C).[18] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol or ethanol.[18]

-

Chemical Reduction: Metals such as iron, tin, or zinc in the presence of an acid can also be used for the reduction of the nitro group.

Experimental Protocol: Catalytic Hydrogenation of 4-Fluoronitrobenzene [18]

-

Reactants: 4-Fluoronitrobenzene, hydrogen gas.

-

Catalyst: 10% Palladium on carbon (Pd/C).[18]

-

Solvent: Methanol or ethanol.[18]

-

Conditions: The reaction can be performed at atmospheric or elevated pressure and at room temperature or with gentle heating.[18]

-

Yield and Purity: This method typically affords high yields (>95%) and excellent purity (>99.5%).[18]

C-H Functionalization

Recent advancements in catalysis have enabled the direct functionalization of C-H bonds in nitroarenes, offering more atom-economical synthetic routes.

Catalytic Amination: Transition-metal-free, base-mediated C-H/N-H cross-coupling reactions have been developed for the para-selective amination of nitrobenzenes.[20] These reactions proceed via a radical mechanism and exhibit excellent functional group tolerance.[20]

III. Applications in Drug Discovery and Materials Science

The unique properties imparted by fluorine make fluorinated nitrobenzene building blocks highly valuable in the synthesis of a wide range of functional molecules.

Pharmaceuticals

Fluorinated nitrobenzenes are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[4][7][8] The presence of fluorine can enhance:

-

Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.[1][4][5]

-

Bioavailability: Fluorine substitution can improve the lipophilicity of a molecule, enhancing its ability to cross cell membranes.[4][5]

-

Binding Affinity: The electronic effects of fluorine can modulate the pKa of nearby functional groups, leading to stronger interactions with biological targets.[1][5]

Examples of Drug Classes Synthesized from Fluorinated Nitrobenzene Precursors:

Agrochemicals

In the agrochemical industry, fluorinated nitrobenzenes are used to synthesize herbicides, fungicides, and insecticides.[4][6] Fluorination can enhance the efficacy, stability, and resistance to biodegradation of these compounds.[4]

Materials Science

The unique properties of fluorinated aromatic compounds make them valuable in the development of advanced materials.[6] Fluorinated nitrobenzenes serve as precursors for:

-

High-Performance Polymers: Fluorinated polymers often exhibit excellent thermal stability, chemical resistance, and low dielectric constants.[6]

-

Liquid Crystals: The incorporation of fluorine can influence the mesomorphic properties of liquid crystals used in display technologies.[4]

-

Organic Electronics: Fluorinated materials are being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

IV. Visualization of Key Concepts

Workflow for the Utilization of Fluorinated Nitrobenzenes

Caption: Synthetic routes to and applications of fluorinated nitrobenzenes.

SNAr Reaction Mechanism

Caption: The addition-elimination mechanism of SNAr reactions.

V. Conclusion and Future Outlook

Fluorinated nitrobenzene building blocks are undeniably cornerstones of modern organic synthesis. Their unique reactivity, driven by the synergistic effects of the fluorine and nitro substituents, provides access to a vast chemical space of high-value molecules. As the demand for more sophisticated pharmaceuticals, advanced agrochemicals, and high-performance materials continues to grow, the importance of these versatile intermediates will only increase.

Future research in this area will likely focus on the development of more sustainable and efficient synthetic methodologies, including novel catalytic systems for C-H fluorination and amination. Furthermore, a deeper understanding of the structure-property relationships of fluorinated compounds will continue to guide the rational design of next-generation molecules with tailored biological and material properties. For researchers and developers in the chemical sciences, a thorough understanding of the chemistry of fluorinated nitrobenzenes is not just advantageous—it is essential for driving innovation.

References

- The Chemical Role of 2,6-Difluoronitrobenzene in Advanced Synthesis. (URL: )

- Everything You Need to Know About 3,4-Difluoro Nitrobenzene - Apra Innov

- The Role of 2,6-Difluoronitrobenzene in Advanced Organic Synthesis. (URL: )

- Understanding the Synthesis and Applications of 3,5-Bis(trifluoromethyl)nitrobenzene. (URL: )

- The Role of Fluorinated Intermediates in Modern Pharmaceutical Synthesis. (URL: )

- The Role of 1-Fluoro-2-nitrobenzene in Organic Synthesis. (URL: )

- Process for the preparation of fluoroanilines from fluorinated nitr

-

ALPHA-FLUORINATION OF NITROBENZENES AND NITROPYRIDINES VIA VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN - Research Explorer - The University of Manchester. (URL: [Link])

-

m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem. (URL: [Link])

- Prepar

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. (URL: [Link])

-

3,5-Bis(trifluoromethyl)nitrobenzene - Shanghai Worldyang Chemical Co.,Limited. (URL: [Link])

-

Fluoronitrobenzene Series - Sparrow Chemical. (URL: [Link])

-

4-Fluoronitrobenzene - Wikipedia. (URL: [Link])

- Process for producing 2,5-bis(trifluoromethyl)nitrobenzene. (URL: )

-

Phenolic nitroaromatics detection by fluorinated metal-organic frameworks: Barrier elimination for selective sensing of specific group of nitroaromatics - PubMed. (URL: [Link])

-

In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p... - Chemistry Stack Exchange. (URL: [Link])

-

Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical - PMC. (URL: [Link])

-

(PDF) Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination - ResearchGate. (URL: [Link])

-

Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). (URL: [Link])

-

Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. - ResearchGate. (URL: [Link])

-

Phenolic Nitroaromatics Detection by Fluorinated Metal-Organic Frameworks:Barrier Elimination for Selective Sensing of Specific Group of Nitroaromatics | Request PDF - ResearchGate. (URL: [Link])

-

(a) [Fe]-catalyzed amination of nitrobenzene. (b). Substrate scope of... - ResearchGate. (URL: [Link])

-

Amination of various fluorobenzenes and amines under microwave irradiation. a - ResearchGate. (URL: [Link])

-

Applications of Fluorine in Medicinal Chemistry - PubMed. (URL: [Link])

-

Fluorine in drug discovery: Role, design and case studies. (URL: [Link])

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (URL: [Link])

-

Identify the correct reactivity order for the given ArSN (Aromatic nucleo.. - Filo. (URL: [Link])

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (URL: [Link])

-

Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor - MDPI. (URL: [Link])

-

Current and emerging applications of fluorine in medicinal chemistry - ResearchGate. (URL: [Link])

-

Metal-Organic Framework (UiO-66-NH 2 ) as a Dual-Functional Material for Photo-Assisted Nitroarene Reduction and Supercapacitor Applications - MDPI. (URL: [Link])

-

Engineering Mn2+-Doped CdS/ZnS Quantum Dot Surfaces to Control Auger Upconversion Photocatalysis | Journal of the American Chemical Society. (URL: [Link])

-

A general, mild synthetic method for the oxidative fluorination of heteroatoms - YouTube. (URL: [Link])

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. sparrow-chemical.com [sparrow-chemical.com]

- 8. nbinno.com [nbinno.com]

- 9. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 10. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. youtube.com [youtube.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. benchchem.com [benchchem.com]

- 16. Identify the correct reactivity order for the given ArSN (Aromatic nucleo.. [askfilo.com]

- 17. nbinno.com [nbinno.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 20. Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical - PMC [pmc.ncbi.nlm.nih.gov]

The Difluoromethoxy Bioisostere: Metabolic Stability and Strategic Application in Drug Design

[1][2]

Executive Summary

The difluoromethoxy group (

This guide details the metabolic fate of the difluoromethoxy group, the mechanistic basis of its stability relative to non-fluorinated ethers, and actionable protocols for assessing its liability in early-phase drug discovery.

Part 1: Physicochemical Basis of Stability

The metabolic resilience of the

The Fluorine Effect on Bond Strength

Metabolic oxidation of ethers typically proceeds via Hydrogen Atom Transfer (HAT) from the

-

Bond Dissociation Energy (BDE): The electronegativity of fluorine pulls electron density from the carbon, strengthening the remaining

bond. The BDE for a -

Lipophilic H-Bond Donor: Unlike

, the

Comparative Properties Table

| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |

| Hammett | -0.27 (Donor) | +0.14 (Weak Withdrawer) | +0.35 (Withdrawer) |

| Hansch | -0.02 | +0.42 | +1.04 |

| H-Bond Capability | Acceptor Only | Donor & Acceptor | Acceptor (Weak) |

| Metabolic Liability | High (O-demethylation) | Low (Oxidative defluorination) | Very Low |

| Conformational Bias | Coplanar (mostly) | Orthogonal preference | Orthogonal preference |

Part 2: Metabolic Pathways and Mechanism

The primary metabolic clearance pathway for difluoromethoxy-arenes is oxidative O-dealkylation mediated by Cytochrome P450 enzymes (primarily CYP2C19 and CYP3A4).

The Degradation Mechanism

While more stable than methoxy groups,

-

H-Abstraction: The rate-limiting step is the abstraction of the single hydrogen atom on the difluoromethyl carbon by the high-valent Iron-Oxo species of CYP450.

-

Radical Rebound: The resulting carbon-centered radical recombines with the hydroxyl radical.

-

Hemiacetal Collapse: The unstable intermediate eliminates HF to form a difluoroformate or acyl fluoride species.

-

Hydrolysis: Rapid hydrolysis yields the parent phenol, carbon dioxide, and fluoride ions.

Pathway Visualization

Figure 1: Oxidative dealkylation mechanism of the difluoromethoxy group mediated by CYP450 enzymes.

Part 3: Structural-Activity Relationship (SAR) & Case Studies

Pantoprazole: Stability via Electronic Deactivation

Pantoprazole distinguishes itself from other Proton Pump Inhibitors (PPIs) like Omeprazole through the presence of a difluoromethoxy group at the benzimidazole C-6 position.

-

Challenge: Omeprazole's methoxy group is a strong electron donor, making the benzimidazole ring susceptible to acid-catalyzed degradation and rapid CYP2C19 metabolism.

-

Solution: The

group in Pantoprazole is electron-withdrawing (

Roflumilast: Blocking Metabolic Soft Spots

Roflumilast (PDE4 inhibitor) utilizes a difluoromethoxy group to replace a metabolically labile cyclopentyloxy or methoxy group found in earlier generations (e.g., Rolipram).

-

Outcome: The

group is virtually metabolically inert in this scaffold. The primary clearance route shifts to the oxidation of the other part of the molecule (N-oxide formation), thereby preventing the rapid clearance associated with O-demethylation.

Part 4: Experimental Protocols

Protocol: In Vitro Microsomal Stability Assay

This assay determines the Intrinsic Clearance (

Materials:

-

Pooled Liver Microsomes (Human/Rat) (20 mg/mL protein conc).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Internal Standard (e.g., Warfarin or Propranolol).

Workflow:

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Add test compound (final conc. 1 µM, <0.1% DMSO). Incubate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At time points

min, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode). Monitor the loss of parent

mass.

Visualization of Assay Workflow

Figure 2: Step-by-step workflow for assessing microsomal stability of difluoromethoxy compounds.

Part 5: Strategic Implementation

When to Deploy

-

To block O-Dealkylation: If metabolite identification (MetID) reveals rapid loss of a methyl group from an ether, substitution with

is the first-line bioisostere strategy. -

To Lower LogP vs.

: If a trifluoromethoxy analog is too lipophilic or suffers from high plasma protein binding, the difluoromethoxy group will lower LogP by approximately 0.6 log units while maintaining metabolic blockade. -